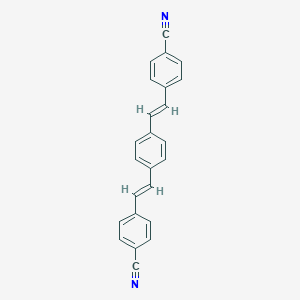

1,4-Bis(4-Cyanostyryl)Benzene

Descripción general

Descripción

1,4-Bis(4-Cyanostyryl)Benzene is an organic compound with the molecular formula C24H16N2. It is known for its unique structural properties, which include two cyanostyryl groups attached to a benzene ring. This compound is often used in various scientific and industrial applications due to its fluorescent properties and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,4-Bis(4-Cyanostyryl)Benzene can be synthesized through a condensation reaction between terephthalaldehyde and (4-cyanobenzyl)phosphonic acid diethyl ester. The reaction is typically carried out in the presence of a base such as potassium tert-butylate in tetrahydrofuran at room temperature. The reaction mixture is then worked up with dichloromethane and water, followed by recrystallization from dimethylformamide to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis involves adding terephthalaldehyde and (4-cyanobenzyl)phosphonic acid diethyl ester to a solvent such as methoxyethyl acetate. The mixture is stirred and reacted with a sodium methoxide solution at elevated temperatures. The product is then isolated by crystallization and purified by recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: 1,4-Bis(4-Cyanostyryl)Benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products:

Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.

Reduction: Reduced derivatives with hydrogenated cyanostyryl groups.

Substitution: Substituted derivatives with various functional groups attached to the benzene ring.

Aplicaciones Científicas De Investigación

Material Science and Coatings

1,4-Bis(4-cyanostyryl)benzene is utilized as a surfactant in the production of polymers and coatings. Its effectiveness against resistant lepidoptera larvae makes it valuable in agricultural applications as a biopesticide. Additionally, it serves as an additive in silicone elastomers, enhancing their durability and performance under various conditions .

Photonics and Optical Applications

The compound exhibits interesting photophysical properties that make it suitable for optical applications. For instance, when incorporated into polyacrylonitrile nanofibers, it contributes to the production of fluorescent materials used in textiles. Studies have shown that these nanofibers can emit varying intensities of fluorescence depending on the specific formulation and processing conditions . The luminescent properties are particularly beneficial for applications in fluorescent whitening agents in the textile industry, where they enhance the brightness of fabrics .

Recent studies have highlighted the potential of this compound as a guest molecule in supramolecular chemistry. Its ability to form precise recognition complexes with macrocyclic hosts enhances its utility in structure-based drug design. This application is particularly relevant for compounds containing benzonitrile fragments, which are common in several pharmaceutical agents . The formation of these complexes is vital for developing new drugs with improved efficacy.

Textile Industry

In the textile sector, this compound functions as a fluorescent dye and whitening agent for polyester fibers. Its synthesis has been optimized to enhance yield and purity, making it a preferred choice for manufacturers looking to improve the aesthetic qualities of fabrics . The compound's properties allow it to be integrated into various textile processes, contributing to brighter and more appealing final products.

Case Study 1: Fluorescent Nanofibers

A study on polyacrylonitrile nanofibers demonstrated that incorporating this compound resulted in fibers with diameters ranging from 78 to 154 nm. The interaction between the compound and polyacrylonitrile was characterized using infrared spectroscopy, revealing significant shifts indicative of strong intermolecular interactions . The resulting nanofibers exhibited enhanced photoluminescence properties, making them suitable for applications in smart textiles.

Case Study 2: Supramolecular Complexes

Research involving the co-crystallization of this compound with macrocyclic hosts showed promising results for drug design applications. The study provided insights into how this compound can facilitate specific binding interactions that are crucial for developing targeted therapies against diseases such as cancer .

Mecanismo De Acción

The mechanism of action of 1,4-Bis(4-Cyanostyryl)Benzene primarily involves its interaction with light. The compound absorbs light at specific wavelengths and re-emits it as fluorescence. This property is due to the presence of conjugated double bonds and cyano groups, which facilitate the absorption and emission of light. The molecular targets and pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, resulting in the emission of light.

Comparación Con Compuestos Similares

- 1,4-Bis(2-Cyanostyryl)Benzene

- 1,4-Bis(4-Cyanostyryl)Benzene Derivatives

- Fluorescent Brightener ER-II

Comparison: this compound is unique due to its specific structural arrangement, which provides distinct fluorescence properties compared to other similar compounds. Its stability and strong fluorescence make it particularly useful in applications requiring high sensitivity and precision .

Actividad Biológica

1,4-Bis(4-Cyanostyryl)Benzene, also known as 4,4'-(1,4-Phenylenebis(ethene-2,1-diyl))dibenzonitrile, is an organic compound that has garnered attention for its diverse biological activities and applications in material science. This article explores the biological activity of this compound, focusing on its insecticidal properties, potential therapeutic uses, and photophysical characteristics.

Chemical Structure and Properties

This compound features a biphenyl structure with two cyanostyryl groups attached at the para positions. This configuration contributes to its unique electronic properties and potential as a fluorescent agent. The compound exhibits interesting photophysical properties including fluorescence, making it suitable for applications in organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) .

Insecticidal Properties

Recent studies have highlighted the insecticidal activity of this compound against lepidopteran larvae, particularly those resistant to conventional insecticides. Research indicates that this compound disrupts the hormonal balance in insects, potentially interfering with their growth and development .

Mechanism of Action :

- The exact mechanism by which this compound exerts its insecticidal effects is still under investigation. However, it is hypothesized that the compound may act by mimicking or disrupting endocrine signals essential for growth regulation in insects .

Applications in Material Science

The photophysical properties of this compound extend its utility beyond biological applications. The compound's ability to emit light makes it a candidate for:

- Organic Light-Emitting Diodes (OLEDs) : As an emitting material or a hole-transporting layer.

- Fluorescent Brighteners : Used in various industrial applications due to its strong fluorescence .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 1,4-Bis(2-Cyanostyryl)Benzene | Ortho substitution on biphenyl | Different liquid crystalline behavior |

| 1,4-Bis(4-Guanylphenylethyl)Benzene | Contains guanidine groups | Exhibits biological activity against parasites |

| 1,4-Diethylaminobenzylidene | Contains amine groups | Shows different electronic properties |

Case Study 1: Insecticidal Efficacy

A study published in a peer-reviewed journal examined the effects of this compound on resistant lepidopteran species. The results demonstrated significant mortality rates among treated larvae compared to control groups. This study indicates the potential for developing new insecticides based on this compound .

Case Study 2: Photophysical Properties

Research conducted on various bis-styrylbenzene derivatives revealed that modifications to the central aromatic ring could alter fluorescence properties significantly. In particular, derivatives containing pyridine exhibited unique emission characteristics that could be exploited in display technologies .

Safety and Handling

Due to the presence of cyano groups in its structure, caution is advised when handling this compound. Some nitrile-containing compounds can exhibit toxicity upon ingestion or inhalation. Standard laboratory safety practices should be adhered to when working with this compound .

Propiedades

IUPAC Name |

4-[(E)-2-[4-[(E)-2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c25-17-23-13-9-21(10-14-23)7-5-19-1-2-20(4-3-19)6-8-22-11-15-24(18-26)16-12-22/h1-16H/b7-5+,8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAAMJMIIHTGBH-KQQUZDAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C=CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C#N)/C=C/C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13001-40-6 | |

| Record name | 4,4'-(p-Phenylenediethene-2,1-diyl)bisbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(p-phenylenediethene-2,1-diyl)bisbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the photophysical properties of 1,4-Bis(4-Cyanostyryl)Benzene and how do they compare to similar compounds?

A: this compound exhibits interesting photophysical properties, particularly its fluorescence behavior. Studies have shown that in its solid state, intermolecular charge transfer interactions contribute to its fluorescence spectrum []. Comparatively, a similar compound, E,E-1,4-bis(4-trifluoromethystyryl)benzene, does not exhibit these interactions []. This difference highlights how subtle structural changes can impact photophysical behavior. Furthermore, this compound demonstrates a high fluorescence quantum yield (0.89) and a relatively long fluorescence lifetime (6.1 ns) []. These properties, coupled with its large two-photon absorption coefficient, make it a potentially valuable material for optoelectronic applications.

Q2: How does the structure of this compound influence its two-photon absorption cross-section?

A: Research indicates that the presence of electron-withdrawing cyano groups in the structure of this compound significantly contributes to its large two-photon absorption cross-section (δ) []. This is in line with the observation that bis(styryl)benzene derivatives with an A-A-A conjugation structure, where A represents an electron-accepting group, exhibit larger δ values compared to those with D-A-D structures (D being an electron-donating group) []. For example, this compound with its electron-accepting cyano groups exhibits a δ of 6870 GM, significantly larger than the 1790 GM observed for 2,5-dicyano-1,4-bis-(4'-dimethylaminostyryl)benzene, which possesses electron-donating dimethylamino groups []. This suggests that incorporating strong electron-accepting groups into the bis(styryl)benzene framework can be a promising strategy for designing materials with large two-photon absorption cross-sections for applications in fields like bioimaging and optical data storage.

Q3: Can the morphology and emission color of this compound be modified?

A: Yes, research has shown that the morphology and emission color of this compound can be altered through a “cocrystal” approach []. For instance, when co-crystallized with 1,4-diiodo tetrafluorobenzene (DIFB), the morphology of this compound changes from yellow-emissive polyhedral microcrystals to sky-blue-emissive microwires []. This change is attributed to alterations in molecular packing induced by the co-crystallization process. Furthermore, the formation of cocrystals also leads to an enhancement in the radiative decay rate, likely due to the suppression of excimer formation []. This demonstrates the potential of utilizing co-crystallization as a strategy for fine-tuning the optical properties and morphology of organic materials for specific applications.

Q4: Are there established analytical methods for detecting this compound?

A: Yes, this compound (C.I. 199) can be effectively detected and quantified using High Performance Liquid Chromatography (HPLC) with a fluorescence detector []. This method has been successfully applied to determine its presence in plastic food contact materials. The procedure involves extraction with trichloromethane followed by separation on a C18 column using a gradient elution with ammonium acetate and acetonitrile []. The fluorescence detector, set at an excitation wavelength of 350 nm and an emission wavelength of 430 nm, provides high sensitivity with a limit of detection of 0.3 mg/L []. This method offers a reliable and sensitive approach for monitoring the presence and concentration of this compound in various matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.